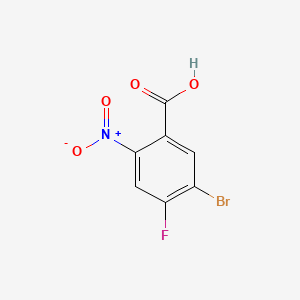

5-Bromo-4-fluoro-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

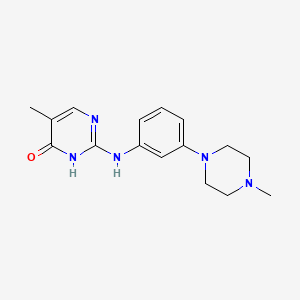

5-Bromo-4-fluoro-2-nitrobenzoic acid is a halogenated derivative of benzoic acid . It can be used for the synthesis of various pharmaceutical compounds, such as amino acid derivatives acting as anticoagulants .

Synthesis Analysis

The synthesis of 5-fluoro-2-nitrobenzotrifluoride, a similar compound, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The molecular formula of this compound is C7H3BrFNO4 .Chemical Reactions Analysis

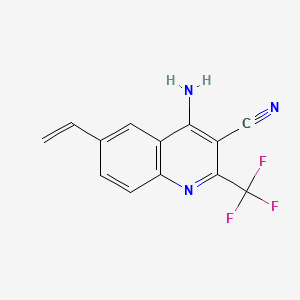

This compound is an intermediate formed during the synthesis of N1 - (2,4-dichlorophenyl)-2-amino-5-fluorobenzamide . It participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) .Mecanismo De Acción

Target of Action

5-Bromo-4-fluoro-2-nitrobenzoic acid is primarily used as a reagent in organic synthesis . It is involved in the Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The nitro group in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character of the nitro group results in specific interactions with its targets .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the solution. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base .

Safety and Hazards

5-Bromo-4-fluoro-2-nitrobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, wash with plenty of soap and water .

Direcciones Futuras

While specific future directions for 5-Bromo-4-fluoro-2-nitrobenzoic acid are not mentioned, it’s clear that the compound has potential applications in the synthesis of various pharmaceutical compounds . Its role as an intermediate in the synthesis of potential inhibitors of p38α MAPK suggests possible future research directions in the field of medicinal chemistry.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-Bromo-4-fluoro-2-nitrobenzoic acid are largely determined by its nitro group. Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

It is known that nitro compounds can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that nitro compounds can interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that nitro compounds can have significant effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that nitro compounds can have significant effects at high doses, including toxic or adverse effects .

Metabolic Pathways

It is known that nitro compounds can interact with various enzymes and cofactors, and can have significant effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that nitro compounds can interact with various transporters or binding proteins, and can have significant effects on their localization or accumulation .

Subcellular Localization

It is known that nitro compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

5-bromo-4-fluoro-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAJUIZMZUCXQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716489 |

Source

|

| Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-23-6 |

Source

|

| Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.